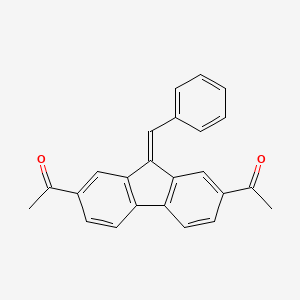![molecular formula C22H15Cl3N2O2 B11566222 4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11566222.png)
4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with a unique structure that includes multiple aromatic rings and halogen substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction is catalyzed by a few drops of glacial acetic acid and is refluxed for two hours . The resulting solution is allowed to evaporate slowly at room temperature, forming orange prism-shaped crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Amino derivatives from the reduction of the imine group.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic rings and halogen substituents may facilitate interactions with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol
- (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol
Uniqueness
4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C22H15Cl3N2O2 |
|---|---|
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
4-chloro-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C22H15Cl3N2O2/c1-11-7-19(28)16(12(2)21(11)25)10-26-14-4-6-20-18(9-14)27-22(29-20)15-8-13(23)3-5-17(15)24/h3-10,28H,1-2H3 |
Clave InChI |
IORFJFAELVJYKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11566146.png)
![Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566152.png)
![(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11566159.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11566164.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566167.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11566171.png)

![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566175.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11566177.png)

![N-benzyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11566195.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B11566196.png)
